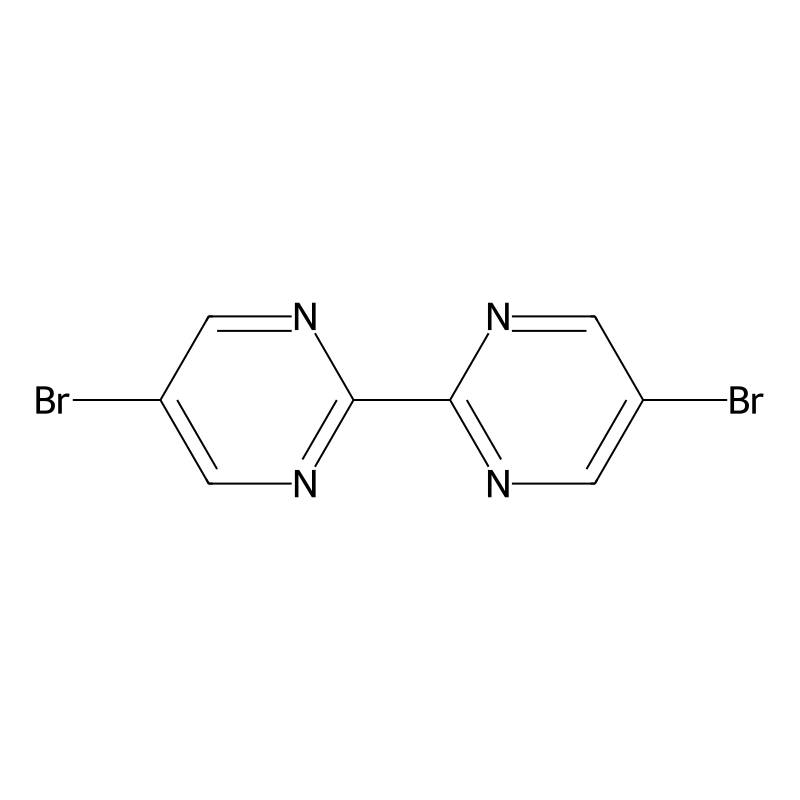5,5'-dibromo-2,2'-bipyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Metal Complexation and Tuning Properties
- Chelating Ligand: 5,5'-Dibromo-2,2'-bipyridine acts as a chelating ligand, meaning it can bind to a central metal ion through two nitrogen atoms from its pyridine rings. This forms a stable five-membered ring structure with the metal ion, influencing the electronic and geometric properties of the resulting complex [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
- Transition Metal Complexes: This ligand is particularly useful for complexing with transition metals like ruthenium (Ru) and iridium (Ir). These complexes often exhibit interesting photoluminescent and electrochemiluminescent properties [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
Applications in Light-Emitting Devices (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)
- Bipyridine-Ru Complexes: Ruthenium complexes containing 5,5'-dibromo-2,2'-bipyridine ligands have been shown to exhibit excellent photoluminescence and electrochemiluminescence. These properties make them promising candidates for applications in OLEDs and DSSCs [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
Further Functionalization and Material Design
- Bromine as Functional Group: The presence of the two bromine groups allows for further chemical modifications. These modifications can be used to create larger conjugated molecules with tailored properties [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
- Organic Photovoltaics: Derivatives of 5,5'-dibromo-2,2'-bipyridine can be used as electron acceptors in organic photovoltaic devices by reacting with borane species [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
- Photosensors: By extending the chromophore (light-absorbing group) of the bipyridine core, these ligands can be employed as photosensors for detecting specific ions, such as fluoride [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
- Molecular Bridges: Due to its linear structure, 5,5'-dibromo-2,2'-bipyridine can act as a bridge between different functional molecules. This allows for the modification of energy band gaps and control of intramolecular spacing within materials [Source: Ossila, "5,5'-Dibromo-2,2'-bipyridine" ].
5,5'-dibromo-2,2'-bipyridine is a halogenated derivative of bipyridine, characterized by the presence of two bromine atoms at the 5 and 5' positions of the bipyridine structure. Its chemical formula is C₁₀H₆Br₂N₂, and it has a molecular weight of 313.98 g/mol. This compound appears as an off-white powder and has a melting point of 226-227 °C . It serves as a versatile building block in organic synthesis, particularly in coordination chemistry and material science.
While specific biological activity data for 5,5'-dibromo-2,2'-bipyridine is limited, its structural analogs have shown potential in various biological applications. For instance, bipyridine derivatives are often explored for their roles in drug development and as chelating agents in metal ion detection . The unique coordination properties of this compound may suggest potential uses in biochemical assays or as part of therapeutic agents.
The synthesis of 5,5'-dibromo-2,2'-bipyridine typically involves the bromination of 2,2'-bipyridine. This can be achieved through several methods:
- Direct Bromination: A straightforward method where 2,2'-bipyridine is treated with bromine under controlled conditions to selectively introduce bromine at the desired positions .
- Radical Decarboxylative Bromination: This method employs a radical initiator and bromine to facilitate the reaction, allowing for selective substitution without generating positional isomers .
- Metal-Catalyzed Coupling Reactions: Utilizing palladium or other transition metals to couple 2-bromopyridines with various coupling partners can yield 5,5'-dibromo-2,2'-bipyridine efficiently .
These methods highlight the compound's accessibility and versatility in synthetic chemistry.
The applications of 5,5'-dibromo-2,2'-bipyridine are extensive:
- Coordination Chemistry: It acts as a bidentate ligand for transition metals such as ruthenium and iridium, forming complexes that exhibit photoluminescence and electrochemiluminescence useful in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
- Material Science: Due to its ability to form stable complexes and undergo further functionalization, it is employed in the synthesis of advanced materials for electronics and photonics .
- Organic Photovoltaics: The compound's properties allow it to function effectively as an electron acceptor in photovoltaic systems .
Interaction studies involving 5,5'-dibromo-2,2'-bipyridine primarily focus on its role as a ligand in metal complexes. These studies reveal its ability to stabilize metal ions and enhance electronic properties through metal-ligand charge transfer interactions. Such interactions are crucial for optimizing the performance of devices like OLEDs and DSSCs .
Several compounds share structural similarities with 5,5'-dibromo-2,2'-bipyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,2'-bipyridine | No halogen substituents | Basic bipyridine structure; used widely as a ligand |
| 5-bromo-2,2'-bipyridine | One bromine substituent | Less steric hindrance; different reactivity profile |
| 4,4'-dibromo-2,2'-bipyridine | Bromines at the 4 positions | Different coordination chemistry compared to 5-substituted variants |
| 6-bromo-2,2'-bipyridine | Bromine at the 6 position | Different electronic properties; less common |
The uniqueness of 5,5'-dibromo-2,2'-bipyridine lies in its dual bromine substitution at the same position on both rings of bipyridine. This configuration enhances its coordination capabilities and reactivity compared to its mono-brominated counterparts.








